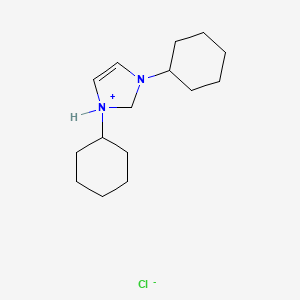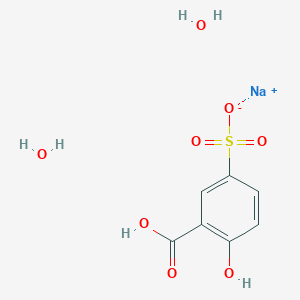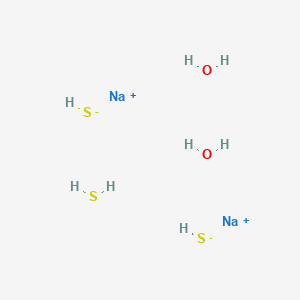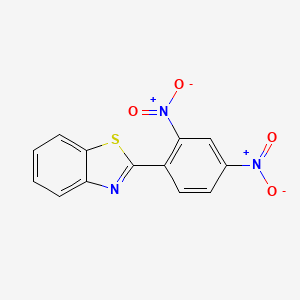
L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride is a derivative of L-lysine, an essential amino acid. This compound is known for its role in various biological processes and is often used in dietary supplements and pharmaceuticals. It is characterized by the presence of an aminoiminomethyl group attached to the lysine molecule, which enhances its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride typically involves the reaction of L-lysine with cyanamide under acidic conditions to form the guanidino group. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The reaction conditions include maintaining a pH of around 4-5 and a temperature of 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to overproduce L-lysine, which is then chemically modified to introduce the aminoiminomethyl group. This method is preferred due to its cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminoiminomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of L-lysine with modified functional groups, which can have enhanced or altered biological activities.
Wissenschaftliche Forschungsanwendungen
L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Medicine: It is used in the development of antiviral and anticancer drugs due to its ability to interfere with viral replication and tumor growth.
Industry: The compound is used in the production of dietary supplements and animal feed to enhance growth and health.
Wirkmechanismus
The mechanism of action of L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in protein synthesis and metabolic pathways.
Pathways Involved: It modulates the activity of the mTOR pathway, which is crucial for cell growth and proliferation. Additionally, it inhibits the replication of certain viruses by interfering with their protein synthesis machinery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: Another essential amino acid with a similar structure but different biological functions.
L-Homoarginine: A non-essential amino acid that shares structural similarities but has distinct physiological roles.
Uniqueness
L-Lysine, N6-(aminoiminomethyl)-, monohydrochloride is unique due to its enhanced biological activity and its ability to modulate specific molecular pathways. This makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-6(7(12)13)3-1-2-4-10-5-11-9;/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13);1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEMQBKHQGDLID-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=CNN)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=CNN)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)


![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)


![4-[Benzyl(ethyl)amino]benzenediazonium;ZINC;chloride](/img/structure/B8066637.png)






